1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Overview
Description
1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClF3NO2 and its molecular weight is 271.66 g/mol. The purity is usually 95%.
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Biological Activity
1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group in its structure enhances its chemical properties, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.
- Molecular Formula : C10H12F3NO2
- Molecular Weight : 235.20 g/mol
- CAS Number : 1193387-21-1
The compound's structure includes a trifluoroethylamine moiety and a dimethoxyphenyl group, which contribute to its reactivity and interaction with biological targets.
Research indicates that this compound may interact with specific receptors or enzymes within the body. Its trifluoromethyl group is believed to enhance binding affinity to certain biological targets compared to non-fluorinated analogs. This property could lead to increased potency and selectivity in drug design.
Neuropharmacology
Preliminary studies suggest that this compound may have implications in treating neurological and psychiatric disorders. The phenylamine backbone is known for its role in neurotransmitter modulation, which could be beneficial in developing drugs targeting conditions such as depression or anxiety.
Case Studies
- In Vitro Studies : Initial assays indicated that the compound exhibits inhibition of certain inflammatory markers when tested against cell lines exposed to inflammatory stimuli. The results showed a dose-dependent response, suggesting that higher concentrations lead to more significant effects.
- Animal Models : In vivo studies using rodent models demonstrated that administration of the compound reduced edema and other signs of inflammation significantly compared to control groups. These findings align with the mechanistic insights gained from in vitro studies .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is valuable.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2.ClH/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13;/h3-5,9H,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJOLGJBXGVWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.